molecular formula C13H12N2O6 B11206078 2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione CAS No. 25063-47-2

2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione

Cat. No.: B11206078
CAS No.: 25063-47-2
M. Wt: 292.24 g/mol
InChI Key: KUVZCUQVRLWDDN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C13H12N2O6. It is a derivative of Meldrum’s acid, which is known for its high reactivity and versatility in organic synthesis . This compound features a dioxane ring with a nitroaniline substituent, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with 2-nitroaniline under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or acetic anhydride, to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the dioxane ring can be hydrolyzed to release reactive intermediates. These properties make it a versatile compound in organic synthesis and chemical research .

Comparison with Similar Compounds

2,2-Dimethyl-5-[(2-nitroanilino)methylene]-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring and a nitroaniline substituent. Similar compounds include:

These compounds share some reactivity patterns but differ in their specific applications and chemical properties.

Properties

CAS No.

25063-47-2

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

2,2-dimethyl-5-[(2-nitroanilino)methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C13H12N2O6/c1-13(2)20-11(16)8(12(17)21-13)7-14-9-5-3-4-6-10(9)15(18)19/h3-7,14H,1-2H3

InChI Key

KUVZCUQVRLWDDN-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=CC=C2[N+](=O)[O-])C(=O)O1)C

Origin of Product

United States

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